2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.: 1185174-07-5
Cat. No.: VC6686368
Molecular Formula: C26H19ClF2N4O2
Molecular Weight: 492.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185174-07-5 |
|---|---|
| Molecular Formula | C26H19ClF2N4O2 |
| Molecular Weight | 492.91 |
| IUPAC Name | 2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H19ClF2N4O2/c1-15-6-8-18(11-21(15)29)31-23(34)13-33-22-9-7-17(28)10-19(22)24-25(33)26(35)32(14-30-24)12-16-4-2-3-5-20(16)27/h2-11,14H,12-13H2,1H3,(H,31,34) |
| Standard InChI Key | BMBZOEVHFDOPOF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)F |
Introduction
The compound 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule classified under pyrimidoindole derivatives. It is identified by the CAS number 1185026-34-9 and has a molecular weight of approximately 495.3 g/mol. This compound exhibits potential biological activities, particularly in medicinal chemistry, due to the presence of various functional groups that may enhance its pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidoindole framework followed by functionalization to introduce the chlorobenzyl and fluoromethyl groups. Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are not always disclosed in literature.
Biological Activities and Potential Applications
Pyrimidoindole derivatives, including this compound, are recognized for their diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. While specific biological activities of 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide are not detailed in the available literature, its structural features suggest potential applications in medicinal chemistry.
Comparison with Similar Compounds
Other compounds in the pyrimidoindole family, such as 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide, have been studied for their potential therapeutic applications. These compounds share similar structural features but differ in their substituents, which can affect their biological activities.
| Compound | CAS Number | Molecular Weight |
|---|---|---|
| 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide | 1185026-34-9 | Approximately 495.3 g/mol |
| 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide | 1189685-89-9 | Approximately 492.98 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume